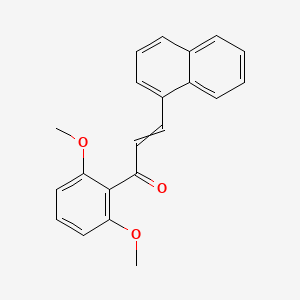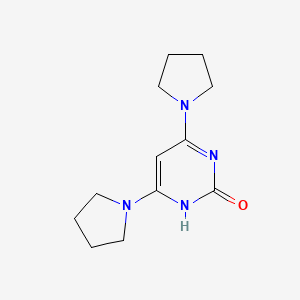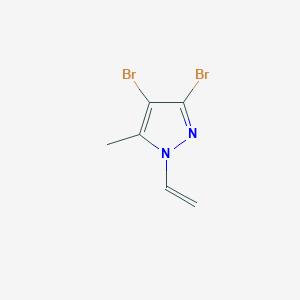
(5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one: is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a methyloxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable reagent to form the oxolanone ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes.
Comparaison Avec Des Composés Similaires
- (5S)-5-(2-Hydroxyphenyl)-5-methyloxolan-2-one
- (5S)-5-(2-Chlorophenyl)-5-methyloxolan-2-one
- (5S)-5-(2-Nitrophenyl)-5-methyloxolan-2-one
Uniqueness: (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
918831-61-5 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(5S)-5-(2-methoxyphenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-12(8-7-11(13)15-12)9-5-3-4-6-10(9)14-2/h3-6H,7-8H2,1-2H3/t12-/m0/s1 |
Clé InChI |
UUNUPFMMCDKUNV-LBPRGKRZSA-N |
SMILES isomérique |
C[C@]1(CCC(=O)O1)C2=CC=CC=C2OC |
SMILES canonique |
CC1(CCC(=O)O1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)

![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)


![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)


![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)



